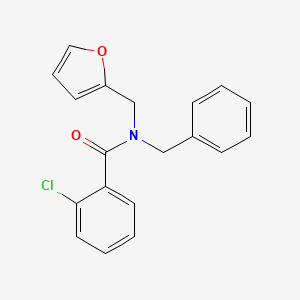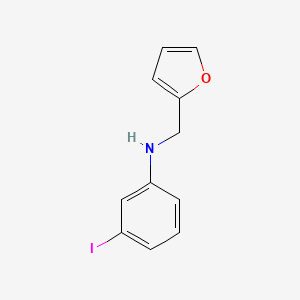
Pentanoic acid, 2-(4-formylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure includes a benzene ring (the 4-formylphenoxy group) connected to the pentanoic acid moiety.
- It is important to note that this compound is not commonly found in biological lipids (such as fats, waxes, or phospholipids).
Pentanoic acid, 2-(4-formylphenoxy)-: is a chemical compound with the molecular formula CHNO. It consists of a pentanoic acid backbone (a five-carbon chain with a carboxylic acid group) attached to a 4-formylphenoxy group.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Pentanoic acid, 2-(4-formylphenoxy)- are not readily available in the literature.
- Industrial production methods may also be limited due to its rarity.
Analyse Des Réactions Chimiques
- Without detailed information, we can infer that the compound may undergo various reactions typical of carboxylic acids:
Oxidation: Pentanoic acid derivatives can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group could yield an alcohol.
Substitution: Substitution reactions may occur at the benzene ring.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3) may be involved.
- Major products would vary based on the specific reaction pathway.
Applications De Recherche Scientifique
- Research applications of this compound could span several fields:
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Assessing its suitability for materials science or specialty chemicals.
Mécanisme D'action
- Unfortunately, specific information regarding the mechanism of action is not readily available.
- Further research would be needed to understand how this compound exerts its effects, including identifying molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- While I don’t have direct information on similar compounds, we can compare it to related structures:
- Highlight its uniqueness by contrasting it with other carboxylic acids or phenolic compounds.
- Explore whether any other compounds share similar functional groups or structural features.
Propriétés
Numéro CAS |
1092301-10-4 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(4-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-11(12(14)15)16-10-6-4-9(8-13)5-7-10/h4-8,11H,2-3H2,1H3,(H,14,15) |
Clé InChI |
ZWEXEKLLECGMIX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)
![2-[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B12127794.png)


![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127814.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)

![Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-](/img/structure/B12127833.png)
![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)
